molecular formula C6H10N2 B12123966 1H-Pyrrol-3-amine, 2,4-dimethyl-

1H-Pyrrol-3-amine, 2,4-dimethyl-

Cat. No.: B12123966
M. Wt: 110.16 g/mol
InChI Key: IMNSKTAAUACXNT-UHFFFAOYSA-N
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Description

2,4-Dimethyl-1H-pyrrol-3-amine is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered rings containing one nitrogen atom. This compound is characterized by the presence of two methyl groups at the 2 and 4 positions and an amine group at the 3 position. Pyrrole derivatives are known for their biological and pharmacological activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-1H-pyrrol-3-amine can be achieved through various methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields the desired pyrrole derivative .

Another method involves the reaction of aromatic amines with hexane-2,5-dione. This reaction is facilitated by the presence of electron-withdrawing and electron-donating substituents at the C-2, C-3, and C-4 positions, resulting in high yields of the target compound .

Industrial Production Methods

Industrial production of 2,4-dimethyl-1H-pyrrol-3-amine typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and efficiency .

Mechanism of Action

The mechanism of action of 2,4-dimethyl-1H-pyrrol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethyl-1H-pyrrole
  • 3,4-Dimethyl-1H-pyrrole
  • 2,4-Dimethyl-1H-imidazole

Uniqueness

2,4-Dimethyl-1H-pyrrol-3-amine is unique due to the presence of both methyl groups and an amine group, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H10N2

Molecular Weight

110.16 g/mol

IUPAC Name

2,4-dimethyl-1H-pyrrol-3-amine

InChI

InChI=1S/C6H10N2/c1-4-3-8-5(2)6(4)7/h3,8H,7H2,1-2H3

InChI Key

IMNSKTAAUACXNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=C1N)C

Origin of Product

United States

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